

Application Notes and Protocols for the Spectral Assignment of 4-(Hexyloxy)benzaldehyde

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Compound of Interest

Compound Name: 4-(Hexyloxy)benzaldehyde

Cat. No.: B1346792

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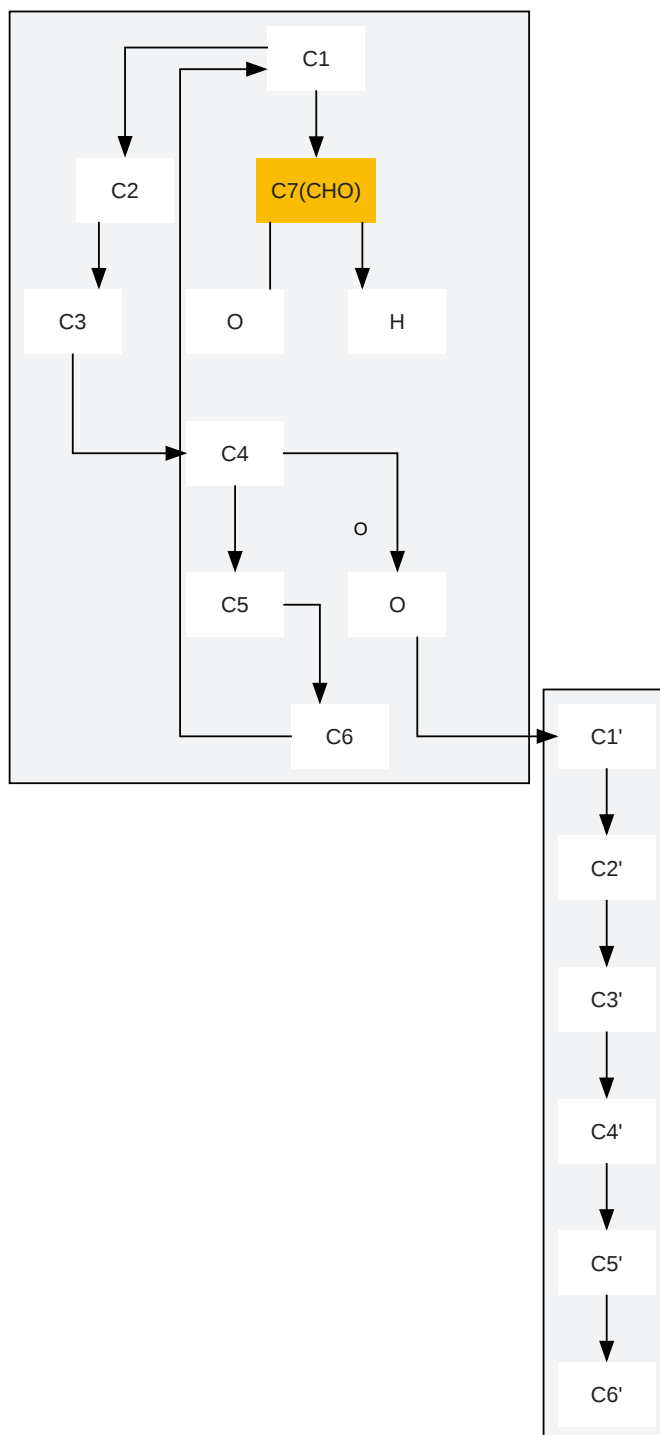
Abstract

This document provides a detailed guide to the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral assignment of **4-(Hexyloxy)benzaldehyde**. Due to the absence of a publicly available, experimentally verified, and fully assigned NMR dataset for this compound, this application note presents a predicted spectral assignment based on established NMR principles and data from structurally analogous compounds. Detailed experimental protocols for acquiring high-quality ^1H and ^{13}C NMR spectra are also provided, along with visualizations to aid in understanding the molecular structure and the NMR analysis workflow.

Chemical Structure and Atom Numbering

The unambiguous assignment of NMR signals is predicated on a clear and consistent numbering of the atoms in the molecule. The chemical structure and the atom numbering scheme for **4-(Hexyloxy)benzaldehyde** are presented below.

Chemical Structure of 4-(Hexyloxy)benzaldehyde with Atom Numbering

[Click to download full resolution via product page](#)Figure 1. Chemical structure and atom numbering of **4-(Hexyloxy)benzaldehyde**.

Predicted ^1H and ^{13}C NMR Spectral Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts, multiplicities, coupling constants (J), and signal assignments for **4-(Hexyloxy)benzaldehyde**. These predictions are based on the analysis of structurally similar compounds and established substituent effects in NMR spectroscopy.

Predicted ^1H NMR Data (Solvent: CDCl_3 , 400 MHz)

Signal Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons
H-7 (CHO)	9.88	s	-	1
H-2, H-6	7.83	d	~ 8.8	2
H-3, H-5	6.98	d	~ 8.8	2
H-1'	4.05	t	~ 6.6	2
H-2'	1.82	p	~ 6.8	2
H-3', H-4', H-5'	1.50 - 1.30	m	-	6
H-6'	0.92	t	~ 7.0	3

Predicted ^{13}C NMR Data (Solvent: CDCl_3 , 100 MHz)

Signal Assignment	Predicted Chemical Shift (δ , ppm)
C-7 (CHO)	190.7
C-4	164.5
C-2, C-6	132.0
C-1	130.0
C-3, C-5	114.8
C-1'	68.4
C-3'	31.6
C-2'	29.1
C-4'	25.7
C-5'	22.6
C-6'	14.1

Experimental Protocols

To obtain high-resolution ^1H and ^{13}C NMR spectra for **4-(Hexyloxy)benzaldehyde**, the following experimental protocol is recommended.

Sample Preparation

- Weigh approximately 10-20 mg of **4-(Hexyloxy)benzaldehyde**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm for both ^1H and ^{13}C NMR).
- Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer.

For ^1H NMR:

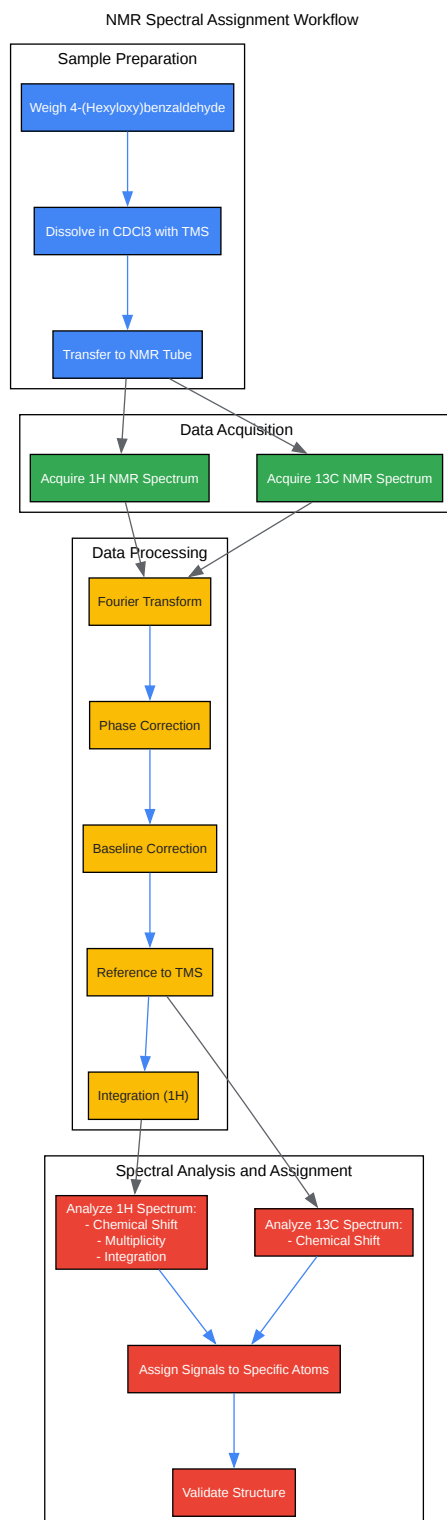
- Pulse Program: Standard single-pulse (zg30 or similar)
- Number of Scans: 16-32
- Acquisition Time: ~4 seconds
- Relaxation Delay: 2 seconds
- Spectral Width: -2 to 12 ppm
- Temperature: 298 K

For ^{13}C NMR:

- Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar)
- Number of Scans: 1024-4096 (or more, depending on sample concentration)
- Acquisition Time: ~1-2 seconds
- Relaxation Delay: 2-5 seconds
- Spectral Width: -10 to 220 ppm
- Temperature: 298 K

Experimental Workflow and Logic

The logical workflow for the NMR spectral assignment of a compound like **4-(Hexyloxy)benzaldehyde** involves several key steps, from sample preparation to the final assignment of signals.



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Figure 2. Workflow for NMR spectral assignment.

Conclusion

This application note provides a comprehensive, albeit predicted, ^1H and ^{13}C NMR spectral assignment for **4-(Hexyloxy)benzaldehyde**. The provided data tables and experimental protocols offer a valuable resource for researchers working with this compound or structurally related molecules. The workflow and structural diagrams are intended to facilitate a deeper understanding of the NMR analysis process. It is recommended that experimental data be acquired and compared with these predicted values for definitive structural confirmation.

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